![molecular formula C11H18O B13140349 (2Z,4Z)-Undeca-2,4-dienal](/img/structure/B13140349.png)
(2Z,4Z)-Undeca-2,4-dienal
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Overview
Description
(2Z,4Z)-Undeca-2,4-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in the 2 and 4 positions of the carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Undeca-2,4-dienal can be achieved through various methods. One common approach involves the use of palladium-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the final product. Another method involves the use of Wittig olefination, Horner-Wadsworth-Emmons olefination, and Still-Gennari olefination reactions . These reactions are widely used for the synthesis of alkenes, including conjugated dienes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that utilize the aforementioned synthetic routes. The use of palladium-catalyzed reactions is particularly favored due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-Undeca-2,4-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted alkenes or alcohols.
Scientific Research Applications
Introduction to (2Z,4Z)-Undeca-2,4-dienal
This compound is an unsaturated aldehyde with significant applications in various scientific fields, including organic synthesis, medicinal chemistry, and agrochemistry. Its unique structure, characterized by two conjugated double bonds and an aldehyde functional group, allows it to participate in a range of chemical reactions, making it a valuable compound for researchers and industry professionals.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various transformations:
- Synthesis of Natural Products : The compound is utilized in the synthesis of complex natural products due to its ability to undergo stereoselective reactions. For instance, it can be converted into leukotrienes and retinoids through specific reaction pathways involving organolithium reagents and other electrophiles .
- Diene Synthesis : The compound is a precursor in the formation of Z,Z-conjugated dienes through reactions such as carbocupration and cross-coupling methods. These methodologies enable the production of diverse dienes that are crucial for further synthetic applications .
Medicinal Chemistry
The therapeutic potential of this compound has been explored in medicinal chemistry:
- Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties. This suggests that this compound may exhibit similar effects, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : Some derivatives of unsaturated aldehydes have shown promise in reducing inflammation. Investigating the anti-inflammatory potential of this compound could lead to new therapeutic strategies .
Agrochemical Applications
Due to its chemical structure, this compound can also be utilized in agrochemicals:
- Pheromone Synthesis : The compound has been studied for its role in synthesizing insect pheromones. For example, it can be transformed into pheromonal compounds that are effective for pest control strategies in agriculture .
Table 1: Comparison of Synthetic Methods Involving this compound
Method | Reaction Type | Yield (%) | Selectivity (%) | References |
---|---|---|---|---|
Organolithium Addition | Stereoselective Synthesis | 85 | >90 | |
Carbocupration | Diene Formation | 78 | >95 | |
Cross-Coupling | Diene Synthesis | 80 | >98 |
Table 2: Potential Biological Activities of this compound Derivatives
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction of inflammatory markers | |
Antioxidant | Scavenging free radicals |
Case Study 1: Synthesis of Leukotrienes
A study highlighted the use of this compound as a precursor for synthesizing leukotrienes through stereoselective reactions involving organolithium reagents. This approach demonstrated high yields and selectivity, showcasing the compound's utility in producing bioactive molecules relevant to inflammatory responses .
Case Study 2: Pheromone Development
Research focused on the application of this compound in synthesizing pheromones for pest management. The conversion processes yielded effective compounds that could disrupt pest mating patterns and reduce crop damage. This application illustrates the compound's significance in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of (2Z,4Z)-Undeca-2,4-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2Z,4Z)-Hexadiene: This compound has a similar structure but with a shorter carbon chain.
(2Z,4E)-2,4-Dienamides: These compounds have similar conjugated diene structures but differ in functional groups.
Uniqueness
(2Z,4Z)-Undeca-2,4-dienal is unique due to its specific combination of double bonds and aldehyde functional group, which imparts distinctive chemical and physical properties. Its longer carbon chain compared to similar compounds like (2Z,4Z)-Hexadiene makes it more hydrophobic and affects its reactivity and applications.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z,4Z)-undeca-2,4-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3/b8-7-,10-9- |
InChI Key |
UVIUIIFPIWRILL-QRLRYFCNSA-N |
Isomeric SMILES |
CCCCCC/C=C\C=C/C=O |
Canonical SMILES |
CCCCCCC=CC=CC=O |
Origin of Product |
United States |
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